2-[4-(ethanesulfonyl)phenyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
Description
This compound belongs to a class of cyclopenta[c]pyrazole derivatives, characterized by a fused bicyclic core (cyclopentane-pyrazole) and functionalized with an ethanesulfonylphenyl acetamide moiety.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-24(22,23)13-9-7-12(8-10-13)11-16(21)18-17-14-5-4-6-15(14)19-20(17)2/h7-10H,3-6,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCCHHNFBROBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethanesulfonyl)phenyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and sulfonylation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent, and fusion methods are often employed to streamline the synthesis process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethanesulfonyl)phenyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxid
Biological Activity
The compound 2-[4-(ethanesulfonyl)phenyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentapyrazole moiety and an ethanesulfonyl group, which may contribute to its pharmacological properties. The IUPAC name reflects its intricate arrangement of functional groups, which is crucial for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to the compound exhibit significant anticonvulsant properties. For instance, research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising results in animal models for epilepsy, particularly in maximal electroshock (MES) tests .
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | Comments |
|---|---|---|---|
| 12 | 100 | Effective | Active in MES test at 0.5 h |
| 13 | 300 | Effective | Protection at both time points |
| 20 | 300 | High Activity | Moderate binder to sodium channels |
Analgesic Activity
Another area of interest is the analgesic potential of related compounds. A study reported the synthesis of oxazolones with analgesic effects evaluated through writhing and hot plate tests. The results indicated that certain derivatives exhibited better analgesic activity than standard drugs like diclofenac .
Table 2: Analgesic Activity Results
| Compound | Test Used | Effectiveness |
|---|---|---|
| Oxazolone with MeO | Writhing Test | Significant reduction in writhings |
| Celecoxib | COX-2 Inhibition | IC50 = 0.05 μM |
The biological activity of This compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with sodium channels and possibly other receptors involved in pain and seizure pathways.
Case Study 1: Anticonvulsant Efficacy
In a study investigating the anticonvulsant efficacy of various derivatives, it was found that compounds with higher lipophilicity displayed delayed yet prolonged anticonvulsant effects. This suggests that structural modifications can significantly impact pharmacokinetics and therapeutic outcomes .
Case Study 2: Safety Profile Assessment
A safety assessment involving histopathological examinations revealed that several synthesized compounds exhibited low toxicity profiles, indicating their potential for further development as therapeutic agents .
Histopathological Findings
- No significant inflammatory or cytotoxic changes were observed.
- Organs assessed included brain, liver, lungs, heart, spleen, and kidneys.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Electronic Effects :
- The ethanesulfonyl group in the target compound introduces stronger electron-withdrawing character compared to the fluorophenylthioether in or the trifluoromethylphenyl group in . This may enhance interactions with polar residues in enzymatic binding pockets.
- The carboxylic acid substituent in confers high polarity and hydrogen-bonding capacity, contrasting with the lipophilic benzamide in .
Molecular Weight and Drug-Likeness: The target compound (378.46 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five).
Synthetic Accessibility :
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDCI/HOBt) to link the cyclopenta[c]pyrazole amine to the ethanesulfonylphenyl-acetic acid moiety under inert atmosphere (N₂/Ar) at 0–5°C .
- Sulfonylation : Introduce the ethanesulfonyl group via reaction with ethanesulfonyl chloride in dichloromethane, catalyzed by triethylamine (TEA) at room temperature .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5) and HPLC (C18 column, 70:30 acetonitrile/water) .
Q. What spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to identify key signals: cyclopenta[c]pyrazole protons (δ 1.2–2.8 ppm), ethanesulfonyl group (δ 3.1–3.3 ppm, quartet), and acetamide NH (δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and sulfonyl (δ 45–50 ppm) groups .
- X-ray Crystallography : Resolve the fused cyclopentane-pyrazole ring conformation and acetamide bond angles (e.g., C-N-C bond ~120°) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₂₄N₃O₃S, exact mass: 398.15 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under controlled conditions (e.g., pH 7.4, 37°C) using cell lines with consistent receptor expression levels (e.g., HEK293 vs. CHO-K1) .
- Target Selectivity Profiling : Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, if COX-2 inhibition is inconsistent, validate via Western blot (prostaglandin E₂ levels) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability. Use ≥3 biological replicates to ensure reproducibility .
Q. What strategies enhance the compound’s metabolic stability without compromising target binding?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position to reduce CYP450-mediated oxidation. Assess via liver microsome assays (human/rat, 1 mg/mL protein, 1 hr incubation) .
- Isosteric Replacement : Replace the ethanesulfonyl group with a sulfonamidine moiety to improve solubility (logP reduction from 3.2 to 2.5) while maintaining hydrogen bonding with target residues .
- Prodrug Design : Synthesize a phosphate ester prodrug at the acetamide oxygen to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid (pH 1.2) .
Q. How can computational modeling predict interactions with novel biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: B2902963) against targets like GSK-3β (PDB ID: 1Q3W). Set grid parameters (center_x = 12.5, center_y = 8.3) and analyze binding poses for hydrogen bonds with Arg141 and hydrophobic contacts with Leu132 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the cyclopenta[c]pyrazole ring in aqueous solution. Calculate RMSD (<2 Å indicates stable binding) .
- QSAR Models : Train a model using IC₅₀ data from 50 analogues. Descriptors include polar surface area (PSA), AlogP, and H-bond donors .
Handling Contradictory Evidence
If solubility data conflict (e.g., DMSO vs. PBS), reconcile via:
- Solubility Assays : Measure equilibrium solubility (shake-flask method, 24 hr agitation) in buffers (pH 1.2–7.4) with 1% Tween-80 .
- Crystallinity Analysis : Use DSC to compare melting points; amorphous forms may exhibit higher apparent solubility .
Research Applications
- Mechanistic Studies : Investigate ROS scavenging in neuronal cells (PC12 line) under oxidative stress (H₂O₂ 200 µM, 6 hr). Measure viability via MTT assay .
- ADME Profiling : Determine plasma protein binding (equilibrium dialysis, 4 hr) and BBB permeability (PAMPA assay, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
